3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid
Overview
Description
3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Discovery of Novel Compounds : The compound has been used in the discovery of novel piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. These compounds show promise in reducing hepatic de novo fatty acid synthesis in rats, indicating potential applications in metabolic disorders (Chonan et al., 2011).
Crystal Structure Analysis : Studies on related structures, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, have provided insights into the molecular conformation of these compounds, aiding in the understanding of their chemical behavior and potential interactions with biological targets (Faizi et al., 2016).
Role in Synthesis of Triazines : The compound has been utilized in the synthesis of triazines with potential cardiogenetic activity. A one-pot protocol was developed for swift functionalization of the 1,3,5-triazine core, showcasing the compound's utility in creating molecules with significant pharmacological potential (Linder et al., 2018).
Applications in Drug Development
Intermediate in Drug Synthesis : This compound serves as a crucial intermediate in the synthesis of drugs such as vandetanib, highlighting its importance in the pharmaceutical industry for developing treatments for various diseases (Wei et al., 2010).
Synthesis of Piperazine Derivatives : Piperazine derivatives synthesized using this compound have been explored for various biological activities, including antibacterial and anthelmintic properties. This underscores its role in the discovery and development of new therapeutic agents (Sanjeevarayappa et al., 2015).
Advanced Chemical Research
Formation of Novel Complexes : Research into the formation of Cu(II)–phenoxyl radical complexes from Cu(II)–phenolate complexes using derivatives of this compound provides a new model for studying enzyme mimetics, potentially offering insights into biochemical processes (Debnath et al., 2013).
Luminescent Properties of Polymers : The compound's derivatives have been used in synthesizing two-dimensional polymers with luminescent properties, indicating applications in materials science for developing novel optical materials (Zhang et al., 2019).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)15(20)21/h4-6,11H,7-10,12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJBKOKDFABTQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383741 | |
Record name | 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500013-38-7 | |
Record name | 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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